

An In-Depth Technical Guide to Butyl 3,5-Dinitrobenzoate and its Synonyms

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Compound of Interest

Compound Name: Butyl 3,5-dinitrobenzoate

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Abstract

This technical guide provides a comprehensive overview of **Butyl 3,5-dinitrobenzoate**, a key derivatizing agent in analytical chemistry with emerging relevance in other scientific domains. We will delve into its fundamental chemical properties, synonymous nomenclature, and detailed protocols for its synthesis and application. The primary focus will be on its established role in the derivatization of alcohols and amines for chromatographic analysis and classical identification. This guide will explain the causality behind its use, offering insights into why this reagent is a superior choice for specific applications. Furthermore, we will explore its analytical characterization, including spectroscopic data, and provide a comparative analysis with other related esters. The information presented herein is grounded in authoritative sources to ensure scientific integrity and practical utility for professionals in research and development.

Introduction: The Strategic Importance of Butyl 3,5-Dinitrobenzoate

In the landscape of chemical analysis and synthesis, precision and reliability are paramount. **Butyl 3,5-dinitrobenzoate**, while seemingly a simple organic ester, serves as a powerful tool for chemists. Its utility stems from the strategic incorporation of the 3,5-dinitrobenzoyl moiety, which imparts unique and advantageous properties to other molecules upon derivatization.

The primary and most well-established application of **Butyl 3,5-dinitrobenzoate** and its parent acid/acid chloride is the derivatization of alcohols, phenols, and amines.^[1] This process

converts often liquid, low-melting, or chromatographically challenging analytes into stable, solid crystalline derivatives with sharp and distinct melting points.^[1] This classical method of identification remains a robust technique in qualitative organic analysis.

The rationale for choosing the 3,5-dinitrobenzoate functional group is threefold:

- **Crystallinity:** The rigid, planar structure of the dinitrophenyl group promotes the formation of highly ordered crystal lattices, resulting in solid derivatives with sharp melting points, which are crucial for identification.^[1]
- **Chromatophoric Properties:** The two nitro groups act as strong chromophores, making the derivatives highly responsive to UV detection in High-Performance Liquid Chromatography (HPLC), thereby enhancing sensitivity.
- **Electron-Capturing Ability:** For Gas Chromatography (GC), the electrophilic nature of the nitro groups makes the derivatives highly sensitive to Electron Capture Detection (ECD), enabling trace-level analysis.

This guide will provide the necessary technical details for researchers to effectively synthesize, utilize, and analyze **Butyl 3,5-dinitrobenzoate** and its derivatives.

Nomenclature and Physicochemical Properties

A clear understanding of the nomenclature and fundamental properties of a chemical is the foundation of its effective application.

Synonyms and Identification

Butyl 3,5-dinitrobenzoate is known by several names in the literature and chemical catalogs. Recognizing these synonyms is crucial for comprehensive literature searches and procurement.

- Systematic Name: **Butyl 3,5-dinitrobenzoate**
- Synonyms:
 - n-**Butyl 3,5-dinitrobenzoate**

- Benzoic acid, 3,5-dinitro-, butyl ester[2]
- 3,5-Dinitrobenzoic acid butyl ester
- 1-Butanol, 3,5-dinitrobenzoate

Chemical and Physical Data

The key physicochemical properties of **Butyl 3,5-dinitrobenzoate** are summarized in the table below.

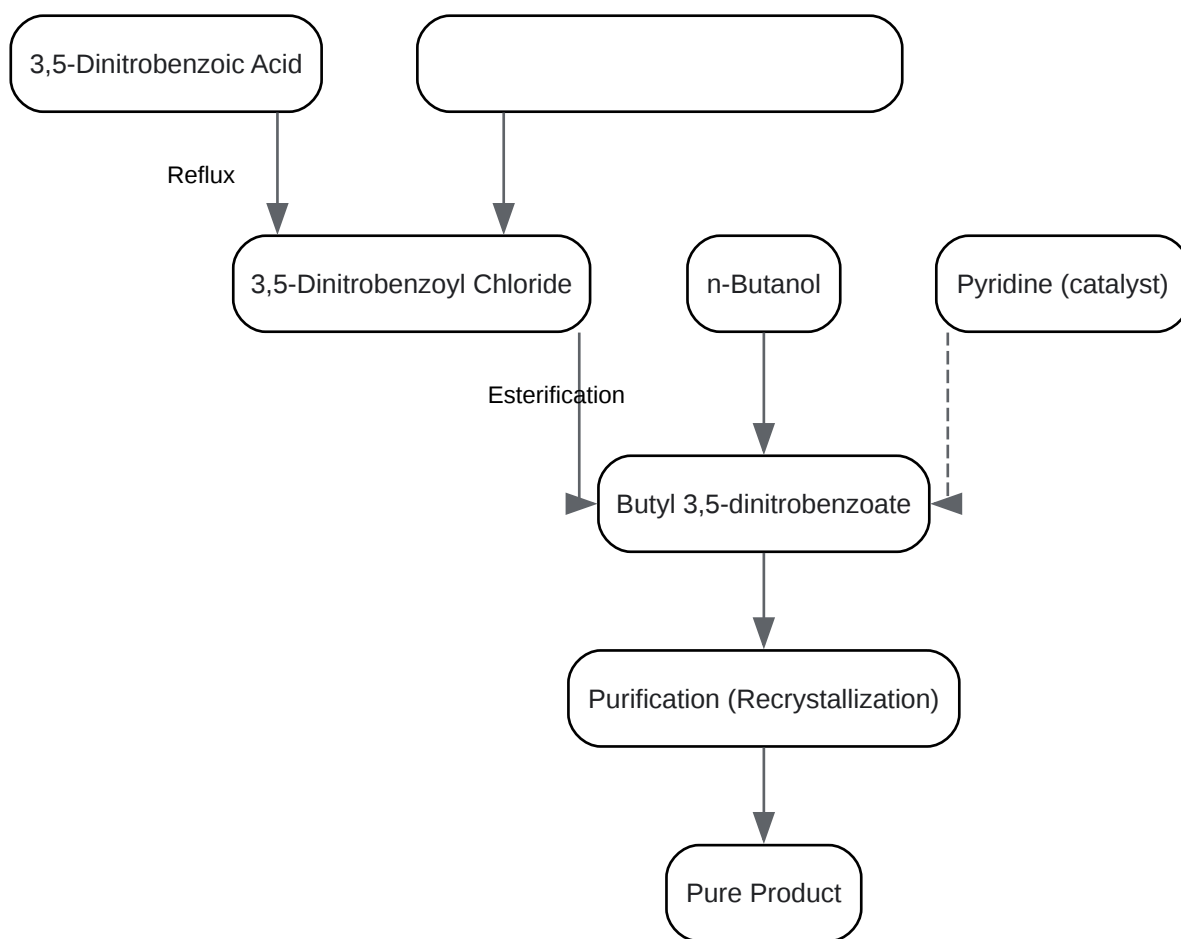
Property	Value	Source(s)
CAS Number	10478-02-1	[2]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₆	[2]
Molecular Weight	268.23 g/mol	[2]
Appearance	Crystalline solid	[3]
Melting Point	62.5 - 64 °C	[2]
Boiling Point	389.8 °C at 760 mmHg	[2]
Density	1.337 g/cm ³	[2]
LogP	3.506	[2]

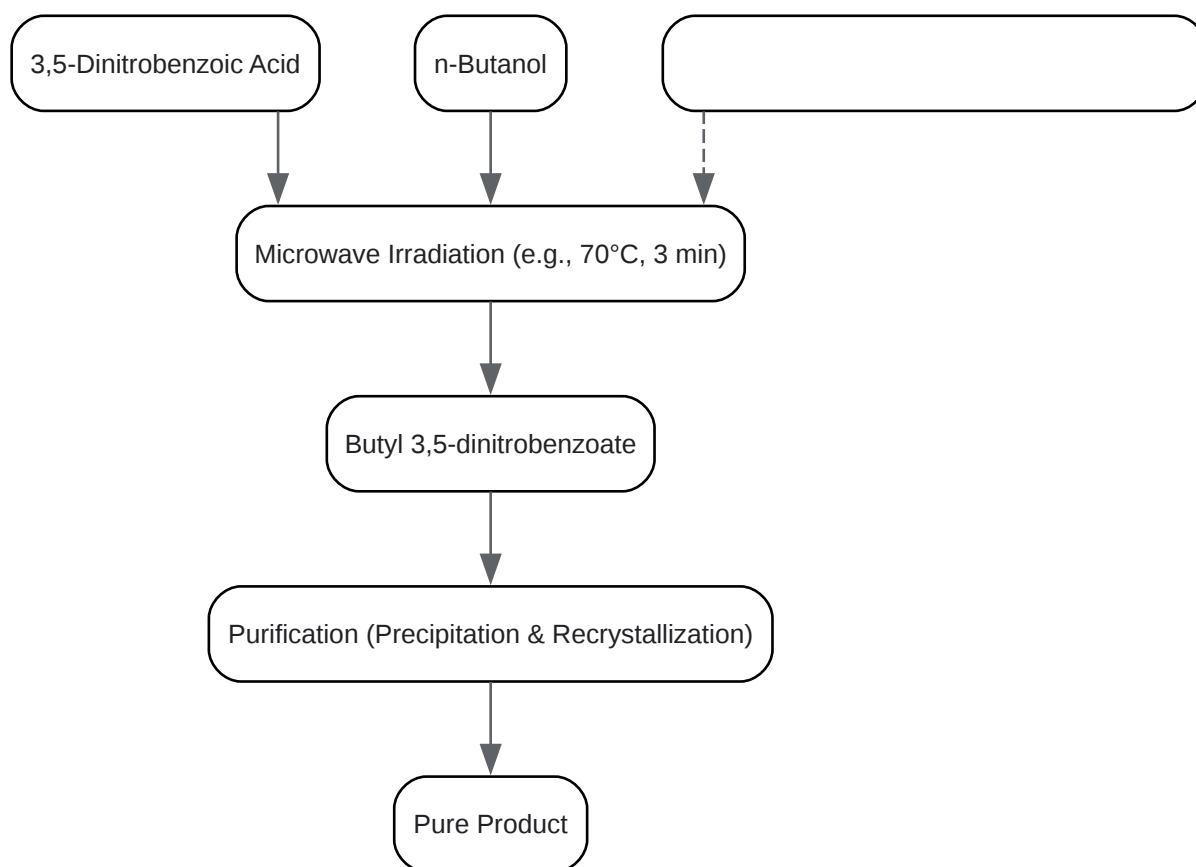
Synthesis of Butyl 3,5-Dinitrobenzoate

The synthesis of **Butyl 3,5-dinitrobenzoate** can be achieved through several methods. The choice of method often depends on the available starting materials, desired purity, and considerations for green chemistry.

Traditional Synthesis via 3,5-Dinitrobenzoyl Chloride

This is the most common and high-yielding method, involving a two-step process. First, 3,5-dinitrobenzoic acid is converted to its more reactive acid chloride, which is then esterified with n-butanol.





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Caption: Green, one-pot synthesis of **Butyl 3,5-dinitrobenzoate**.

- In a microwave-safe reaction vessel, combine equimolar amounts of 3,5-dinitrobenzoic acid and n-butanol. [4]2. Add a catalytic amount of concentrated sulfuric acid or a green catalyst such as an ionic liquid (e.g., (bmim)HSO₄). [4]3. Irradiate the mixture in a microwave reactor for a short period, for instance, 3 minutes at 70°C. [4]4. After the reaction is complete, cool the mixture and add ice-cold water to precipitate the crude product. [4]5. Filter the solid and wash with a dilute sodium bicarbonate solution and then with water. [4]6. Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure **Butyl 3,5-dinitrobenzoate**. [4]

Core Application: Derivatization for Analytical Identification

The primary utility of **Butyl 3,5-dinitrobenzoate** lies in its role as a derivatizing agent, particularly for alcohols. This is a cornerstone of qualitative organic analysis and has been adapted for modern chromatographic techniques.

Rationale for Derivatization

As previously mentioned, the conversion of alcohols to their 3,5-dinitrobenzoate esters offers significant analytical advantages. The table below compares the properties of a typical short-chain alcohol with its dinitrobenzoate derivative.

Property	Example: n-Butanol	Derivative: Butyl 3,5-dinitrobenzoate	Advantage of Derivatization
Physical State	Liquid	Crystalline Solid	Easy to handle, purify by recrystallization
Melting Point	-89.8 °C	62.5 - 64 °C	Provides a sharp, reliable physical constant for identification
UV Absorbance	Low	High (due to nitroaromatic system)	Enables sensitive detection in HPLC-UV
Electron Affinity	Low	High (due to nitro groups)	Enables sensitive detection in GC-ECD

Comparative Melting Points of Alkyl 3,5-Dinitrobenzoates

The melting point of the resulting ester is a key parameter for identifying the original alcohol. A homologous series of these esters shows a predictable trend in melting points.

Alcohol Derivative	Melting Point (°C)
Methyl 3,5-dinitrobenzoate	107-109
Ethyl 3,5-dinitrobenzoate	92-93
n-Propyl 3,5-dinitrobenzoate	73-74
n-Butyl 3,5-dinitrobenzoate	64
Isobutyl 3,5-dinitrobenzoate	87-88
Isoamyl 3,5-dinitrobenzoate	61-62
n-Hexyl 3,5-dinitrobenzoate	58
n-Octyl 3,5-dinitrobenzoate	61-62
(Source:)[5]	

This table is an invaluable resource for identifying an unknown alcohol after derivatization.

Experimental Protocol: Derivatization of an Unknown Alcohol

This protocol describes the derivatization of a small sample of an unknown alcohol for identification purposes.

- Place approximately 200 mg of pure 3,5-dinitrobenzoyl chloride and 0.1 mL of the unknown alcohol in a dry test tube. [6]2. Gently heat the mixture with a microflame for about 5 minutes, ensuring the melt at the bottom of the tube does not solidify. Avoid overheating. [6]3. Allow the melt to cool and solidify.
- Pulverize the crystalline mass with a glass rod.
- Add 5 mL of 2% sodium carbonate solution and thoroughly mix to neutralize any remaining acid chloride and unreacted acid. [6]6. Filter the crude derivative and wash it three times with cold water.

- Recrystallize the derivative from a suitable solvent, typically an ethanol/water mixture, until a constant melting point is achieved.
- Dry the purified crystals and determine their melting point. Compare the result with the literature values in the table above to identify the original alcohol.

Advanced Analytical Characterization

Beyond classical identification, **Butyl 3,5-dinitrobenzoate** and its derivatives are amenable to modern analytical techniques, providing structural confirmation and enabling quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

The strong UV absorbance of the dinitroaromatic ring makes HPLC with UV detection an ideal method for the analysis of these derivatives.

- Column: C18 reverse-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient of methanol and water is typically effective. For instance, starting with a 55:45 (v/v) methanol:water mixture. [7]* Flow Rate: 1.0 mL/min. [7]* Detection: UV at 254 nm. [7]* Rationale: This method allows for the separation of a mixture of alcohol derivatives. The retention time will increase with the alkyl chain length of the alcohol due to increasing hydrophobicity. The high molar absorptivity at 254 nm ensures excellent sensitivity.

Gas Chromatography (GC)

GC is another powerful technique for separating these derivatives, which are sufficiently volatile.

- Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium.
- Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

- Injector: Split/splitless, 250°C.
- Detector: Flame Ionization Detector (FID) at 300°C or Mass Spectrometer (MS).
- Rationale: The temperature program allows for the separation of derivatives from different alcohols based on their boiling points and interactions with the stationary phase. For trace analysis, an Electron Capture Detector (ECD) would provide superior sensitivity.

Spectroscopic Data

While specific, high-resolution spectra for **Butyl 3,5-dinitrobenzoate** are not widely published, its expected spectral characteristics can be reliably inferred from its structure and data from closely related compounds like Methyl 3,5-dinitrobenzoate. [8][9]

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl chain protons and the aromatic protons.
 - Aromatic Protons: Two signals in the aromatic region (δ 9.0-9.5 ppm). A triplet for the proton at C4 and a doublet for the two equivalent protons at C2 and C6. [8][9] * Butyl Group Protons: A triplet for the -O-CH₂- protons (δ ~4.4 ppm), a multiplet for the -CH₂- group adjacent to it (δ ~1.8 ppm), a multiplet for the next -CH₂- group (δ ~1.5 ppm), and a triplet for the terminal -CH₃ group (δ ~1.0 ppm).
- ¹³C NMR: The carbon NMR will show signals for the carbonyl carbon (~164 ppm), the aromatic carbons (with those attached to the nitro groups being significantly downfield), and the four distinct carbons of the butyl chain.
- Mass Spectrometry (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 268. Key fragmentation patterns would include the loss of the butoxy group (-OC₄H₉) and the butyl group (-C₄H₉), as well as characteristic fragments from the 3,5-dinitrobenzoyl moiety (e.g., m/z 195).

Broader Applications and Future Outlook

While the primary application of **Butyl 3,5-dinitrobenzoate** is in analytical derivatization, the 3,5-dinitrobenzoate scaffold has been explored in other areas of research. Derivatives of 3,5-dinitrobenzoic acid have been investigated for their biological activities, including potential use

as radiation sensitizers in cancer therapy and as antifungal agents. [3][10] For instance, some short-chain alkyl 3,5-dinitrobenzoates have shown promising activity against *Candida* species. [3] Furthermore, the parent acid is a precursor for synthesizing other important molecules, such as 3,5-diaminobenzoic acid, which is used in the production of specialty polymers and liquid crystal materials. [11] These applications suggest that while **Butyl 3,5-dinitrobenzoate** is a well-established analytical tool, the broader class of dinitrobenzoates holds potential for new discoveries in medicinal chemistry and materials science.

Conclusion

Butyl 3,5-dinitrobenzoate, along with its various synonyms, is more than just a chemical name; it represents a versatile and reliable tool for the modern scientist. Its utility in converting alcohols and other functional groups into stable, crystalline, and readily detectable derivatives is a testament to the power of strategic molecular design. This guide has provided a comprehensive overview, from its fundamental properties and synthesis to detailed protocols for its application in analytical workflows. By understanding the principles behind its use and the practical details of its application, researchers in drug development and other scientific fields can leverage **Butyl 3,5-dinitrobenzoate** to achieve greater accuracy, sensitivity, and confidence in their analytical results.

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